2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid
Description
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid is a heterocyclic carboxylic acid derivative featuring a 1,2-oxazole (isoxazole) core substituted with a methyl group at position 5 and a methoxyacetic acid moiety via a methylene bridge at position 3 (Fig. 1).
Molecular Formula: C₇H₉NO₄ Molecular Weight: 179.15 g/mol (calculated) Key Features:
- A 1,2-oxazole ring with a methyl group at position 5.
- A methoxyacetic acid group (-OCH₂COOH) linked to position 3.
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-5-2-6(8-12-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQLCHFZSZYIEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid typically involves the formation of the oxazole ring followed by the introduction of the methoxyacetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The methoxyacetic acid group can then be introduced through an etherification reaction using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the methoxyacetic acid moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Key Observations:
- Ring Systems : The target compound and its analogs differ in ring architecture. For example, the benzoxazole derivative () contains a fused benzene ring, enhancing aromaticity and molecular weight compared to the simpler oxazole core .
- Substituent Effects : Electron-withdrawing groups (e.g., chlorine in 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid) increase acidity and may influence binding interactions, while methyl and methoxy groups alter hydrophobicity and steric bulk .
- Collision Cross-Section Data : For the target compound, predicted collision cross-sections (CCS) range from 126.3 Ų ([M+H]⁺) to 137.0 Ų ([M+Na]⁺), suggesting moderate polarity and compactness .
Pharmacological Potential
While direct data for the target compound are unavailable, structurally related compounds exhibit notable bioactivity:
- Triazole-Thioacetic Acids : Derivatives with hydroxy(phenyl)methyl substituents () show antimicrobial and anti-inflammatory activity, attributed to their thiol groups and aromatic systems .
- Benzoxazole Analogs : The benzoxazole-acetic acid derivative () is explored for enzyme inhibition due to its planar structure and hydrogen-bonding capacity .
Biological Activity
2-[(5-Methyl-1,2-oxazol-3-yl)methoxy]acetic acid is a novel compound belonging to the class of oxazole derivatives. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.
The synthesis of this compound typically involves the formation of the oxazole ring followed by the introduction of the methoxyacetic acid moiety. Common synthetic routes include cyclization under acidic or basic conditions and subsequent etherification reactions using suitable reagents and catalysts .
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₉N₁O₃ |
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1018168-48-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The oxazole ring structure allows for interactions with enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects such as:
- Antimicrobial Activity : The compound exhibits inhibitory effects on microbial growth.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Experimental Findings
While specific case studies on this compound remain scarce, related research provides insights into its potential applications:
- Anticancer Research : A study demonstrated that MAA inhibits prostate cancer cell lines (LNCaP, C4-2B) significantly more than normal prostatic epithelial cells . This suggests that similar oxazole derivatives may exhibit selective toxicity towards cancer cells.
- Mechanistic Insights : MAA was found to induce apoptosis through histone deacetylase inhibition and activation of apoptotic pathways . Such mechanisms could be explored for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
